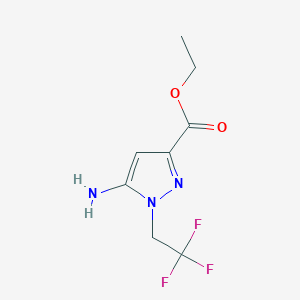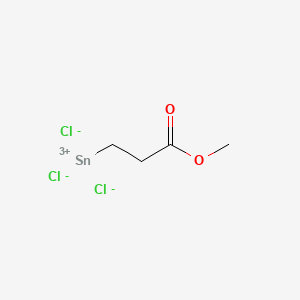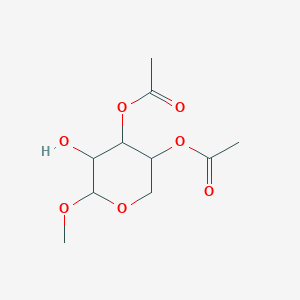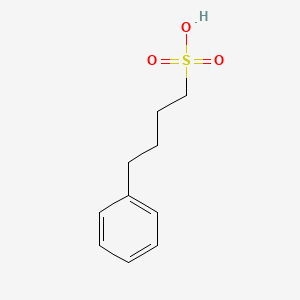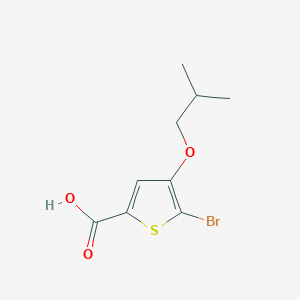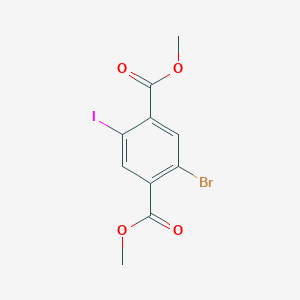
Dimethyl 2-bromo-5-iodoterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-bromo-5-iodoterephthalate is an organic compound with the molecular formula C({10})H({8})BrIO(_{4}). It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxylic acid groups are esterified with methanol. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-iodoterephthalate typically involves the halogenation of dimethyl terephthalate. One common method is the bromination followed by iodination of dimethyl terephthalate under controlled conditions. The reaction can be carried out as follows:
Bromination: Dimethyl terephthalate is dissolved in a suitable solvent such as dichloromethane. Bromine is then added dropwise to the solution at a low temperature (0-5°C) to ensure controlled reaction and prevent over-bromination. The reaction mixture is stirred until the bromination is complete.
Iodination: The brominated product is then subjected to iodination. This can be achieved by adding iodine and a suitable oxidizing agent, such as potassium iodate, to the reaction mixture. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl 2-bromo-5-iodoterephthalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the aromatic ring can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Dimethyl 2-bromo-5-iodoterephthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used in the preparation of catalysts for various chemical reactions.
作用機序
The mechanism by which Dimethyl 2-bromo-5-iodoterephthalate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and iodine atoms, which can undergo substitution or coupling reactions. In medicinal chemistry, the compound’s biological activity would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
類似化合物との比較
Similar Compounds
Dimethyl 2-bromo-terephthalate: Lacks the iodine atom, making it less versatile in certain reactions.
Dimethyl 2-iodo-terephthalate: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.
Dimethyl terephthalate: The parent compound without any halogen substitutions, used widely in polymer production.
Uniqueness
Dimethyl 2-bromo-5-iodoterephthalate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecular architectures.
特性
分子式 |
C10H8BrIO4 |
|---|---|
分子量 |
398.98 g/mol |
IUPAC名 |
dimethyl 2-bromo-5-iodobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrIO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
InChIキー |
IGHWOKFYMMHVAI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1I)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)

![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
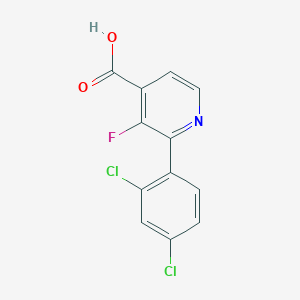
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
